(E)-N-(2,2-di(furan-2-yl)ethyl)-3-(thiophen-2-yl)acrylamide
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Description
(E)-N-(2,2-di(furan-2-yl)ethyl)-3-(thiophen-2-yl)acrylamide is a useful research compound. Its molecular formula is C17H15NO3S and its molecular weight is 313.37. The purity is usually 95%.
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Scientific Research Applications
Cyclization and Synthesis of Heterocycles
One study by Pevzner, L. M. (2021) discusses the intramolecular cyclization of mercaptomethyl derivatives of alkyl 3-(furyl)-3-(diethoxyphosphoryl)acrylates. The research highlights the synthesis of dihydrothiopyrano and dihydrothieno furan systems, suggesting potential applications in developing novel heterocyclic compounds with unique properties for pharmaceuticals or materials science (Pevzner, 2021).
Stereoselective Synthesis
Masesane, I., & Steel, P. (2004) describe the stereoselective synthesis of hydroxylated derivatives of 2-aminocyclohexanecarboxylic acid, starting from the Diels-Alder adduct of ethyl (E)-3-nitroacrylate and furan. This work underscores the importance of furan derivatives in constructing complex, biologically active molecules (Masesane & Steel, 2004).
Optoelectronic Applications
Anandan, S., et al. (2018) designed and synthesized thiophene dyes with donor-acceptor substitution patterns for enhanced nonlinear optical limiting, which are pertinent for protecting human eyes and optical sensors. Their findings demonstrate the potential of thiophene-based acrylamides in optoelectronic devices (Anandan et al., 2018).
Crystal Structure Analysis
Lee, Y.-J., et al. (2009) provided insights into the crystal structure of a similar compound, revealing important intermolecular interactions that could influence the design of new materials with specific properties (Lee et al., 2009).
Enantioselective Transformations
Jimenez, D. E., et al. (2019) reported the enantioselective reduction of 2-cyano-3-(furan-2-yl) acrylamide by marine and terrestrial fungi, highlighting the use of biocatalysts for synthesizing chiral molecules. This study opens up avenues for green chemistry applications in synthesizing enantiomerically pure compounds (Jimenez et al., 2019).
Properties
IUPAC Name |
(E)-N-[2,2-bis(furan-2-yl)ethyl]-3-thiophen-2-ylprop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15NO3S/c19-17(8-7-13-4-3-11-22-13)18-12-14(15-5-1-9-20-15)16-6-2-10-21-16/h1-11,14H,12H2,(H,18,19)/b8-7+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WZKKCNRYMXDZFZ-BQYQJAHWSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C(CNC(=O)C=CC2=CC=CS2)C3=CC=CO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=COC(=C1)C(CNC(=O)/C=C/C2=CC=CS2)C3=CC=CO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15NO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.